1,1-Dimethyl-3-methylidenecyclohexane
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Overview
Description
1,1-Dimethyl-3-methylidenecyclohexane is an organic compound with the molecular formula C₉H₁₆. It is a derivative of cyclohexane, characterized by the presence of two methyl groups and a methylene group attached to the cyclohexane ring.
Preparation Methods
The synthesis of 1,1-Dimethyl-3-methylidenecyclohexane can be achieved through several routes. One common method involves the alkylation of cyclohexanone with methyl iodide in the presence of a strong base, followed by a Wittig reaction to introduce the methylene group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1,1-Dimethyl-3-methylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Halogenation reactions can occur with reagents like bromine or chlorine, leading to the formation of halogenated derivatives
Scientific Research Applications
1,1-Dimethyl-3-methylidenecyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-methylidenecyclohexane involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the nature of the reaction and the reagents used .
Comparison with Similar Compounds
1,1-Dimethyl-3-methylidenecyclohexane can be compared with other similar compounds, such as:
Methylidenecyclohexane: Lacks the two methyl groups present in this compound, resulting in different chemical properties and reactivity.
1,1-Dimethylcyclohexane: Lacks the methylene group, leading to differences in chemical behavior and applications.
1-Methyl-3-methylenecyclohexane:
Properties
CAS No. |
52291-22-2 |
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Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
1,1-dimethyl-3-methylidenecyclohexane |
InChI |
InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h1,4-7H2,2-3H3 |
InChI Key |
ZDHCJFGRHGEJBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=C)C1)C |
Origin of Product |
United States |
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